6-Methyl-3-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the triazole ring. Common synthetic routes include the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with various substituted butanediones or butenones can yield triazole derivatives . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its triazole moiety allows it to interact with biological systems, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. This compound can affect various molecular targets, including enzymes involved in metabolic processes and receptors in signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PIPERIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H23N5O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-methyl-3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C22H23N5O2S/c1-15-10-11-17(14-20(15)30(28,29)26-12-6-3-7-13-26)21-23-24-22-19-9-5-4-8-18(19)16(2)25-27(21)22/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3 |
InChI Key |
VTBHFFLEYOLLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
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